N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide
Description
N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenyl group
Properties
IUPAC Name |
N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23(26-21-7-2-1-3-8-21)11-10-19-12-16-27(17-13-19)24(30)20-6-4-9-22(18-20)28-15-5-14-25-28/h1-9,14-15,18-19H,10-13,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXLIWZJBHNIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The pyrazole and piperidine rings are then coupled with a benzoyl chloride derivative under basic conditions to form the intermediate compound.
Final Coupling: The intermediate is then reacted with phenylpropanoic acid derivatives under amide coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are used under various conditions.
Major Products
Oxidation: Products include hydroxylated derivatives.
Reduction: Reduced forms of the benzoyl group.
Substitution: Substituted derivatives on the phenyl or pyrazole rings.
Scientific Research Applications
N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics is ongoing to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: The compound can bind to specific receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-3-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]propanamide
- 4-(1-(4-(sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea
- 2-(1H-Pyrazol-3-yl)phenol
Uniqueness
N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
